3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
3-(4-([1,1’-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a biphenyl sulfonyl piperazine and a methyl pyrazolyl group
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-19-13-14-30(27-19)24-12-11-23(25-26-24)28-15-17-29(18-16-28)33(31,32)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWWTXULVXGPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-([1,1’-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine core, followed by the introduction of the biphenyl sulfonyl piperazine and the methyl pyrazolyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-([1,1’-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting potential as an antimicrobial agent .
Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and nitric oxide. This activity positions it as a candidate for treating inflammatory diseases .
Antioxidant Properties : Compounds similar to 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine have demonstrated antioxidant capabilities by scavenging free radicals, which may be beneficial in preventing oxidative stress-related conditions .
Case Study 1: Antimicrobial Evaluation
A study conducted on pyrazole derivatives highlighted the compound's effectiveness against Cytospora sp. and Fusarium solani. The results indicated a clear dose-response relationship, showcasing the potential of this compound in developing new antifungal therapies .
Case Study 2: Anti-inflammatory Research
In an investigation involving various pyrazole derivatives, including this compound, it was found that certain modifications enhanced anti-inflammatory activity. The study utilized carrageenan-induced paw edema in rats to assess efficacy, revealing promising results that warrant further exploration .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Biphenyl Sulfonyl Intermediate : This is achieved through sulfonylation of biphenyl using sulfonyl chloride.
- Piperazine Coupling : The intermediate is then reacted with piperazine under reflux conditions.
- Pyrazole Attachment : Finally, coupling the piperazine derivative with the pyrazole moiety using coupling agents such as EDCI.
Mechanism of Action
The mechanism of action of 3-(4-([1,1’-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase 4 inhibitors.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone: Known for its cytotoxic activity against cancer cell lines.
Uniqueness
3-(4-([1,1’-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a biphenyl sulfonyl group and a pyrazolyl-pyridazine core makes it a versatile scaffold for drug development and other applications.
Biological Activity
The compound 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a CAS number of 865108-30-1. The structure includes a biphenyl sulfonyl group, a piperazine ring, and a pyridazine moiety, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O2S |
| Molecular Weight | 440.58 g/mol |
| CAS Number | 865108-30-1 |
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds, including the target compound, demonstrate antimicrobial properties. A study highlighted that similar structures showed activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL . The presence of sulfonamide groups is often linked to enhanced antibacterial efficacy.
Anticancer Activity
The compound's potential as an anticancer agent has been investigated in several studies. For instance, compounds containing piperazine and pyridazine rings have been shown to inhibit cancer cell proliferation in vitro. In one study, derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 3.8 |
| A549 | 6.5 |
The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes or receptors that are crucial for cellular processes in pathogens or cancer cells. For example, it may act as an inhibitor of protein kinases or other intracellular signaling molecules, leading to apoptosis in malignant cells .
Study on Antiparasitic Activity
A recent investigation into the antiparasitic effects of similar compounds reported promising results against Plasmodium falciparum, the causative agent of malaria. The study found that certain derivatives had IC50 values as low as 4 μM against chloroquine-resistant strains . This suggests that modifications in the structure can lead to enhanced efficacy against resistant strains.
Evaluation of Toxicity
In assessing the safety profile, cytotoxicity tests were conducted on human fibroblast cells. The tested compounds showed low toxicity with IC50 values greater than 64 μg/mL, indicating a favorable selectivity index for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
